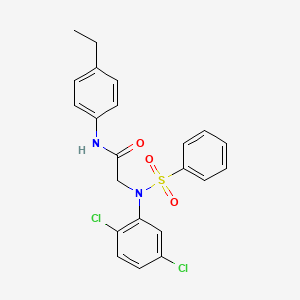
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPG is a glycine receptor antagonist that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine receptor antagonist, which means it blocks the action of glycine, an inhibitory neurotransmitter in the central nervous system. This leads to an increase in excitability and activity of neurons, resulting in the observed biochemical and physiological effects of N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Biochemical and Physiological Effects
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has anticonvulsant effects by reducing the activity of neurons in the brain. N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have analgesic effects by blocking pain signals in the spinal cord. Furthermore, N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in laboratory experiments. It is a highly selective glycine receptor antagonist that has been shown to have potent effects. Additionally, N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been synthesized in high yields and purity, making it a valuable compound for scientific research. However, one limitation of N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which needs to be carefully monitored in laboratory experiments.
Orientations Futures
There are several future directions for research on N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of drug addiction. N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce drug-seeking behavior in animal models, making it a promising candidate for addiction treatment. Additionally, further research is needed to explore the potential therapeutic applications of N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in other medical conditions, such as epilepsy and anxiety disorders. Finally, the development of more selective and potent glycine receptor antagonists could lead to the discovery of new therapeutic agents for various medical conditions.
Applications De Recherche Scientifique
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various medical conditions. Research has shown that N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has anticonvulsant, analgesic, and anxiolytic effects. N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have potential applications in the treatment of neuropathic pain, epilepsy, and anxiety disorders. Additionally, N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in drug addiction treatment.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-2-16-8-11-18(12-9-16)25-22(27)15-26(21-14-17(23)10-13-20(21)24)30(28,29)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCZMQVKPRURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



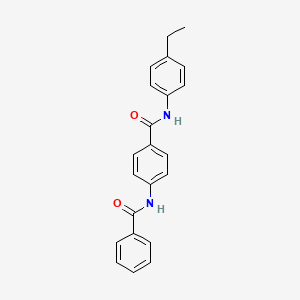
![2-fluoro-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504926.png)
![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3504927.png)
![N-(3-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3504935.png)
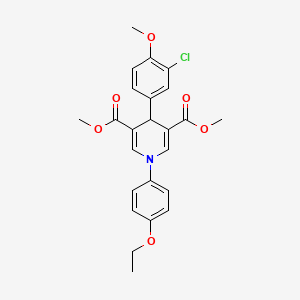
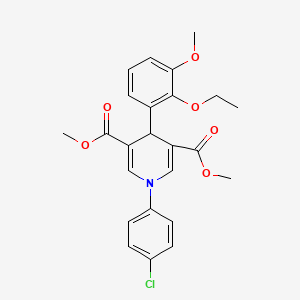
![N-(3-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3504963.png)
![2-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B3504972.png)
![N-({4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3504976.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3504983.png)
![methyl 3-{[4-(2-furoylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B3504994.png)
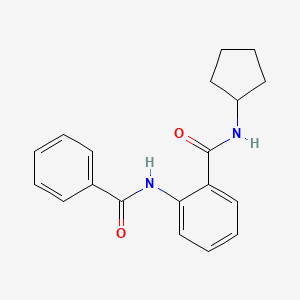
![4-[(4-nitrophenyl)thio]benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3505007.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B3505025.png)